5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with a nitro group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:
Nitration of Quinoline: The quinoline core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Borylation: The nitrated quinoline is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This introduces the boronic ester group at the 8-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).
Major Products
Reduction: 5-Amino-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Substitution: Biaryl compounds with various substituents depending on the aryl halide used.
Scientific Research Applications
5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the boronic ester group can participate in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar structure with a pyridine core instead of quinoline.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Features a boronic ester group and is used in similar synthetic applications.
7-Azaindole-5-boronic acid pinacol ester: Another boronic ester compound with applications in organic synthesis.
Uniqueness
5-Nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its combination of a quinoline core, a nitro group, and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H17BN2O4 |
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Molecular Weight |
300.12 g/mol |
IUPAC Name |
5-nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-8-12(18(19)20)10-6-5-9-17-13(10)11/h5-9H,1-4H3 |
InChI Key |
UULIMVDXCMSMGU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
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